![molecular formula C10H16N2O B1284668 3-[2-(Dimethylamino)ethoxy]aniline CAS No. 181513-08-6](/img/structure/B1284668.png)

3-[2-(Dimethylamino)ethoxy]aniline

Overview

Description

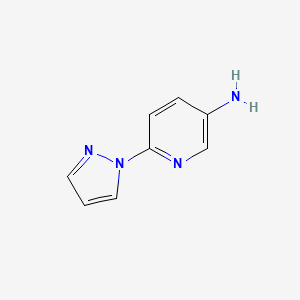

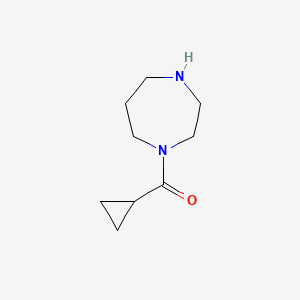

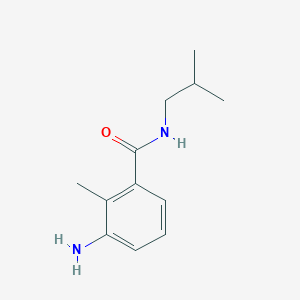

“3-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 g/mol . The compound is also known by other names such as “Benzenamine, 3-[2-(dimethylamino)ethoxy]-” and “N-[2-(3-aminophenoxy)ethyl]-N,N-dimethylamine” among others .

Molecular Structure Analysis

The InChI code for “3-[2-(Dimethylamino)ethoxy]aniline” is “1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3” and the InChI key is "BMBSJDSXSMKTNV-UHFFFAOYSA-N" . The Canonical SMILES representation is "CN©CCOC1=CC=CC(=C1)N" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 180.126263138 g/mol . The topological polar surface area is 38.5 Ų . The heavy atom count is 13 . The compound is in the form of a powder .Scientific Research Applications

Life Sciences

Within life sciences, it’s used in biochemical assays and as a building block for biomolecules. It can be incorporated into peptides or nucleotides, which are fundamental in studying biological processes and disease mechanisms.

Each of these applications demonstrates the multifaceted nature of 3-[2-(Dimethylamino)ethoxy]aniline in scientific research, highlighting its importance across different disciplines . The compound’s versatility is key to its widespread use and ongoing exploration in various research fields.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H302, H312, H314, H332, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of antidepressant molecules .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 18025 , which may influence its bioavailability and distribution.

properties

IUPAC Name |

3-[2-(dimethylamino)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBSJDSXSMKTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588354 | |

| Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181513-08-6 | |

| Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

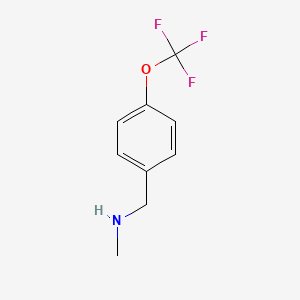

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

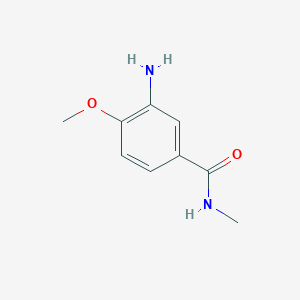

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)